2-{Methyl[2-(piperidin-2-yl)ethyl]amino}ethan-1-ol
CAS No.: 71309-90-5
Cat. No.: VC7747295
Molecular Formula: C10H22N2O
Molecular Weight: 186.299
* For research use only. Not for human or veterinary use.
![2-{Methyl[2-(piperidin-2-yl)ethyl]amino}ethan-1-ol - 71309-90-5](/images/structure/VC7747295.png)
Specification
CAS No. | 71309-90-5 |
---|---|
Molecular Formula | C10H22N2O |
Molecular Weight | 186.299 |
IUPAC Name | 2-[methyl(2-piperidin-2-ylethyl)amino]ethanol |
Standard InChI | InChI=1S/C10H22N2O/c1-12(8-9-13)7-5-10-4-2-3-6-11-10/h10-11,13H,2-9H2,1H3 |
Standard InChI Key | SRXVYTDJFFUQBU-UHFFFAOYSA-N |
SMILES | CN(CCC1CCCCN1)CCO |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The compound is systematically named 2-{methyl[2-(2-piperidinyl)ethyl]amino}ethanol, reflecting its ethanolamine core bonded to a methylated amine and a piperidine-substituted ethyl chain . Its molecular formula corresponds to a molecular weight of 186.3 g/mol, with a purity of 95% in commercial samples . The dihydrochloride derivative () increases the molecular weight to 259.21 g/mol, optimizing it for aqueous-based reactions.
Structural Elucidation and Spectroscopic Data
The piperidine ring adopts a chair conformation, with the ethylaminoethanol side chain introducing steric hindrance. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals:
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NMR (D₂O): δ 3.60–3.45 (m, 2H, CH₂OH), 2.85–2.70 (m, 2H, NCH₂), 2.50–2.30 (m, 4H, piperidine-H), 2.29 (s, 3H, NCH₃) .
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NMR: δ 62.1 (CH₂OH), 54.3 (NCH₂), 46.8 (piperidine-C2), 42.5 (NCH₃) .
The infrared (IR) spectrum shows peaks at 3350 cm⁻¹ (O-H stretch) and 2800–2900 cm⁻¹ (C-H stretches of piperidine and methyl groups) .
Synthetic Methodologies
Reductive Amination Strategy
A patented synthesis involves reductive amination between 2-(piperidin-2-yl)acetaldehyde and methylamine in the presence of sodium cyanoborohydride () . The reaction proceeds in methanol at room temperature, with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base to neutralize HCl byproducts . Iron sulfate () is added to sequester cyanide ions, preventing side reactions .
Yield: 94% after chromatographic purification .
Alternative Pathways
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Epoxide Ring-Opening: Reacting 1-benzoyl-4-fluoro-4-hydroxymethylpiperidine with para-toluenesulfonyl chloride forms an intermediate ester, which undergoes nucleophilic substitution with potassium phthalimide to yield the target compound after deprotection .
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Dihydrochloride Salt Formation: Treating the free base with hydrochloric acid in ethyl acetate produces the water-soluble dihydrochloride form.
Pharmacological Applications
Intermediate in Antidepressant Synthesis
The compound serves as a precursor to pyridin-2-yl-methylamine derivatives, which exhibit serotonin-norepinephrine reuptake inhibition (SNRI) activity . Structural analogs demonstrate antidepressant effects in murine models, with EC₅₀ values < 100 nM for monoamine transporter binding .
Glutaminase 1 (GLS1) Inhibition
A structurally related analog, 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol, inhibits GLS1 with an IC₅₀ of 68 nM, showing >220-fold selectivity over GLS2 . This compound induces mitochondrial ROS accumulation, impairing cancer cell proliferation (A549 and HCT116 lines) and reducing tumor growth by 40–42% in xenograft models at 100 mg/kg doses .
Property | Value | Source |
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Boiling Point | Not reported | |
Density | 1.02 g/cm³ (estimated) | |
Solubility | Miscible in methanol, DMSO | |
LogP | 1.8 (calculated) |
Hazard Identification
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H335: May cause respiratory irritation .
Personal protective equipment (PPE) including gloves and goggles is mandatory during handling .
Industrial and Research Utility
Drug Formulation
The dihydrochloride salt’s enhanced solubility makes it suitable for injectable formulations targeting central nervous system (CNS) disorders.
Chemical Biology Probes
Researchers utilize the compound to study amine transporter kinetics and enzyme inhibition mechanisms . Its modular structure allows for functionalization at the piperidine nitrogen or ethanol hydroxyl group .
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